Cas no 10185-02-1 (7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one)

7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(beta-Hydroxyaethyl)-7-hydroxy-4-methylcoumarin
- 7-hydroxy-3-(2-hydroxy-ethyl)-4-methyl-chromen-2-one
- 7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-1-benzopyran-2-one
- 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)-cumarin
- ocimarin
- 7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one
- 10185-02-1
- AE-406/41057126
- NS00068262
- Q27097143
- 7-HYDROXY-4-METHYL-3-(2-HYDROXY-ETHYL)COUMARIN
- EN300-11765625
- SCHEMBL23752453
- DB07908
- CS-0224061
- Z2049897109
- 7-hydroxy-3-(2-hydroxyethyl)-4-methylchromen-2-one
- CHEMBL251935
- G28489
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- Inchi: InChI=1S/C12H12O4/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,13-14H,4-5H2,1H3
- InChI Key: VCGFYFKJZGIZMX-UHFFFAOYSA-N
- SMILES: Cc1c(CCO)c(=O)oc2cc(O)ccc12
Computed Properties
- Exact Mass: 220.07355886g/mol
- Monoisotopic Mass: 220.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 0.424
7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11765625-2.5g |
7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one |
10185-02-1 | 95.0% | 2.5g |
$475.0 | 2025-03-21 | |
Enamine | EN300-11765625-0.1g |
7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one |
10185-02-1 | 95.0% | 0.1g |
$108.0 | 2025-03-21 | |
Enamine | EN300-11765625-0.5g |
7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one |
10185-02-1 | 95.0% | 0.5g |
$243.0 | 2025-03-21 | |
Enamine | EN300-11765625-5.0g |
7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one |
10185-02-1 | 95.0% | 5.0g |
$749.0 | 2025-03-21 | |
Enamine | EN300-11765625-10.0g |
7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one |
10185-02-1 | 95.0% | 10.0g |
$1092.0 | 2025-03-21 | |
Enamine | EN300-11765625-50mg |
7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one |
10185-02-1 | 95.0% | 50mg |
$72.0 | 2023-10-03 | |
Enamine | EN300-11765625-5000mg |
7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one |
10185-02-1 | 95.0% | 5000mg |
$749.0 | 2023-10-03 | |
Enamine | EN300-11765625-2500mg |
7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one |
10185-02-1 | 95.0% | 2500mg |
$475.0 | 2023-10-03 | |
1PlusChem | 1P01MYH1-1g |
7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one |
10185-02-1 | 95% | 1g |
$447.00 | 2023-12-27 | |
Aaron | AR01MYPD-1g |
7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one |
10185-02-1 | 95% | 1g |
$453.00 | 2023-12-16 |
7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one Related Literature
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Additional information on 7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one
7-Hydroxy-3-(2-Hydroxyethyl)-4-Methyl-2H-Chromen-2-One: A Comprehensive Overview
CAS No. 10185-02-1 refers to the compound known as 7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one, a biologically active molecule with significant potential in various fields, including pharmaceuticals, nutraceuticals, and cosmetics. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a lactone ring structure. Chromones are widely studied for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.
The molecular structure of 7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one is characterized by a chromanone skeleton with hydroxyl groups at positions 7 and 3 (the latter being part of a hydroxyethyl substituent) and a methyl group at position 4. This unique substitution pattern contributes to its bioactivity and stability. Recent studies have highlighted its role as a natural product mimic, with applications in drug design and development.
One of the most promising areas of research for this compound is its potential as an antioxidant. According to a study published in the Journal of Natural Products, 7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one exhibits significant free radical scavenging activity, making it a candidate for use in oxidative stress-related therapies. The hydroxyl groups in the molecule play a crucial role in this activity by facilitating hydrogen donation and stabilizing reactive oxygen species.
In addition to its antioxidant properties, this compound has shown anti-inflammatory effects in preclinical models. Research conducted at the University of California, Los Angeles (UCLA), demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases such as arthritis and cardiovascular disorders.
The synthesis of CAS No. 10185-02-1 has been optimized through various green chemistry approaches, reducing environmental impact while maintaining high yields. One notable method involves the use of microwave-assisted synthesis, which significantly accelerates the reaction process compared to traditional methods. This advancement has made large-scale production more feasible, paving the way for its commercialization.
Beyond its pharmacological applications, 7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one has also gained attention in the cosmetic industry due to its skin protective properties. Studies have shown that it can enhance skin barrier function and reduce transepidermal water loss (TEWL), making it a valuable ingredient in moisturizers and antiaging products.
The safety profile of this compound has been extensively evaluated in acute and chronic toxicity studies. According to data from the European Chemicals Agency (ECHA), it demonstrates low toxicity when administered at recommended doses, with no evidence of genotoxicity or carcinogenicity. These findings underscore its suitability for use in consumer products and therapeutic agents.
In conclusion, CAS No. 10185-02-1, or 7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one, represents a versatile molecule with multifaceted applications across various industries. Its bioactive properties, coupled with advancements in synthesis and safety assessment, position it as a key player in future innovations within the fields of health and beauty.
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